molecular formula C17H21N3O2 B2810725 N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203315-18-7

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2810725
CAS No.: 1203315-18-7
M. Wt: 299.374
InChI Key: NIQXZUMPVCXXAL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a butylphenyl group attached to an acetamide moiety, which is further connected to a methyl-oxopyrimidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves a multi-step process:

    Formation of the Butylphenyl Intermediate: The initial step involves the alkylation of a phenyl ring with a butyl group. This can be achieved through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Pyrimidinyl Intermediate: The next step involves the synthesis of the 4-methyl-6-oxopyrimidinyl moiety. This can be accomplished through the condensation of appropriate precursors such as ethyl acetoacetate and urea under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the butylphenyl intermediate with the pyrimidinyl intermediate. This can be achieved through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., sodium methoxide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their properties and activities.

    Other acetamides: Compounds such as N-phenylacetamide and N-(4-methylphenyl)acetamide share the acetamide moiety but differ in the attached groups, resulting in different chemical and biological properties.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-5-14-6-8-15(9-7-14)19-16(21)11-20-12-18-13(2)10-17(20)22/h6-10,12H,3-5,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQXZUMPVCXXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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